2-(Bromomethyl)-5-fluoropyridine 2-(Bromomethyl)-5-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 954225-35-5
VCID: VC2391419
InChI: InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
SMILES: C1=CC(=NC=C1F)CBr
Molecular Formula: C6H5BrFN
Molecular Weight: 190.01 g/mol

2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: VC2391419

Molecular Formula: C6H5BrFN

Molecular Weight: 190.01 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-5-fluoropyridine - 954225-35-5

Specification

CAS No. 954225-35-5
Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
IUPAC Name 2-(bromomethyl)-5-fluoropyridine
Standard InChI InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Standard InChI Key LTRPARICWZBDRI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1F)CBr
Canonical SMILES C1=CC(=NC=C1F)CBr

Introduction

Physical and Chemical Properties

2-(Bromomethyl)-5-fluoropyridine is a solid compound with defined structural characteristics that make it valuable in chemical synthesis. The compound features a pyridine ring with a bromomethyl substituent at the 2-position and a fluorine atom at the 5-position.

Basic Identifiers and Molecular Information

PropertyValue
IUPAC Name2-(bromomethyl)-5-fluoropyridine
CAS Number954225-35-5
Molecular FormulaC₆H₅BrFN
Molecular Weight190.01 g/mol
InChIInChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
InChIKeyLTRPARICWZBDRI-UHFFFAOYSA-N
AppearanceSolid, colorless to slight yellow
Hydrogen Bond Donor Count0
Topological Polar Surface Area12.9 Ų
Atom Stereocenter Count0

The chemical structure of 2-(bromomethyl)-5-fluoropyridine consists of a pyridine ring with the bromomethyl group (-CH₂Br) attached at the 2-position and fluorine at the 5-position. This arrangement creates a molecule with specific reactivity patterns that are useful in synthetic applications .

Physical Properties

The compound exists as a solid at room temperature with properties that facilitate its use in laboratory settings:

Physical PropertyValue
Physical StateSolid
ColorColorless to slightly yellow
Storage TemperatureRoom temperature, inert atmosphere recommended
Purity in Commercial Products≥95%

Due to the presence of both the bromine and fluorine atoms, the compound possesses specific reactivity patterns that make it suitable for various synthetic transformations. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, while the fluorine atom influences the electronic distribution within the pyridine ring .

Related Derivatives and Salt Forms

2-(Bromomethyl)-5-fluoropyridine exists in multiple forms, including its free base and various salt forms that offer different solubility and stability profiles.

Salt Forms

Several salt forms of the compound have been characterized and are commercially available:

Salt FormCAS NumberMolecular FormulaMolecular Weight
2-(Bromomethyl)-5-fluoropyridine (free base)954225-35-5C₆H₅BrFN190.01 g/mol
2-(Bromomethyl)-5-fluoropyridine hydrobromide1186194-88-6C₆H₅BrFN·HBr270.93 g/mol
2-(Bromomethyl)-5-fluoropyridine hydrochlorideNot specifiedC₆H₅BrFN·HCl226.47 g/mol

The hydrobromide salt form offers improved stability compared to the free base and is often preferred in storage and handling. This salt form demonstrates different solubility characteristics, typically showing enhanced solubility in polar protic solvents .

Structural Isomers

The position of the functional groups on the pyridine ring significantly affects the reactivity and application profile of these compounds:

CompoundDescription
2-(Bromomethyl)-5-fluoropyridineBromomethyl at position 2, fluorine at position 5
5-(Bromomethyl)-2-fluoropyridineBromomethyl at position 5, fluorine at position 2

5-(Bromomethyl)-2-fluoropyridine (CAS: 105827-74-5) is a structural isomer with different chemical properties and reactivity patterns compared to 2-(bromomethyl)-5-fluoropyridine. This positional isomerism results in distinctive applications in synthetic methodologies .

Synthesis Methods

The production of 2-(bromomethyl)-5-fluoropyridine typically involves specific synthetic routes that maintain the integrity of both the bromomethyl and fluoro substituents.

Common Synthetic Approaches

While the search results don't provide a direct synthesis method for 2-(bromomethyl)-5-fluoropyridine specifically, related bromofluoropyridine compounds are typically synthesized through:

  • Bromination of appropriately substituted fluoropyridines

  • Functional group transformation of precursor pyridine derivatives

  • Directed metalation followed by electrophilic bromination

For analogous compounds such as 2-bromo-5-fluorobenzotrifluoride, the synthesis typically involves a multi-step process including nitration, reduction, and diazotization-bromination sequences .

Purification Methods

Purification of 2-(bromomethyl)-5-fluoropyridine typically involves:

Purification MethodDetails
RecrystallizationUsing appropriate solvents such as ethanol or hexanes
DistillationUnder reduced pressure (typically 70-80°C at 18-20 mmHg)
Column ChromatographyUsing silica gel with appropriate eluent systems

These purification methods help achieve the commercial purity standards of ≥95% that are typically required for synthetic applications .

Applications in Chemical Synthesis

2-(Bromomethyl)-5-fluoropyridine serves as a valuable building block in various synthetic applications, particularly in pharmaceutical and agrochemical research.

As a Synthetic Intermediate

The compound is utilized in various synthetic transformations due to its reactivity profile:

  • Nucleophilic substitution reactions at the bromomethyl position

  • Cross-coupling reactions (Suzuki, Negishi, Stille) utilizing the bromine as a leaving group

  • Heterocycle formation through condensation reactions

For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine derivatives via Suzuki coupling reactions with appropriate boronic acids .

Pharmaceutical Applications

In pharmaceutical research, 2-(bromomethyl)-5-fluoropyridine serves as a precursor for compounds with biological activity:

Application AreaExample Compounds
Kinase InhibitorsAurora A-selective inhibitors containing piperidine-linked pyridine moieties
Pain ManagementIntermediates in the synthesis of mGluR5 antagonists for neuropathic pain
Anti-cancer AgentsComponents in compounds designed to inhibit cell proliferation

The compound has been specifically mentioned in the synthesis of piperidine compounds that exhibit aurora A-selective inhibitory activity, which may be useful as orally administrable anticancer agents .

Research Applications

The unique reactivity patterns of 2-(bromomethyl)-5-fluoropyridine make it valuable in various research contexts:

  • Structure-activity relationship studies in medicinal chemistry

  • Development of fluorinated heterocyclic libraries

  • Exploration of fluorine effects on biological activity

  • Synthesis of imaging agents containing fluorinated pyridine cores

The compound's use in the production of 2-bromo-5-fluoropyridine-3,4-diamine, which serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlights its versatility in chemical research .

Hazard TypeClassification
Acute Toxicity (Oral)Category 4 (H302: Harmful if swallowed)
Skin IrritationCategory 2 (H315: Causes skin irritation)
Eye DamageCategory 1 (H318: Causes serious eye damage)
Specific Target Organ ToxicityCategory 3 (H335: May cause respiratory irritation)

The compound should be handled with appropriate personal protective equipment including gloves, eye protection, and respiratory protection when necessary .

Storage ParameterRecommendation
TemperatureRoom temperature
AtmosphereInert (for long-term storage)
ContainerTightly closed container
Light ExposureProtect from direct light
IncompatibilitiesStrong oxidizing agents, strong bases

Proper storage conditions help maintain the integrity of the compound and prevent potential decomposition or reactivity issues .

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